molecular formula C17H14N2O2 B15208941 N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-39-8

N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B15208941
CAS No.: 61643-39-8
M. Wt: 278.30 g/mol
InChI Key: RWILDOLRSAZUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide is an organic compound that features a biphenyl group attached to an isoxazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl group can lead to the formation of biphenyl quinones, while reduction can yield biphenyl alcohols .

Mechanism of Action

The mechanism by which N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biochemical and physiological changes . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61643-39-8

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

5-methyl-N-(2-phenylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-12-15(11-18-21-12)17(20)19-16-10-6-5-9-14(16)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20)

InChI Key

RWILDOLRSAZUIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.